1-Isothiocyanato-7-(methylthio)heptane is a natural product found in Nasturtium officinale with data available.

1-Isothiocyanato-7-(methylthio)heptane

CAS No.: 4430-38-0

Cat. No.: VC13845468

Molecular Formula: C9H17NS2

Molecular Weight: 203.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4430-38-0 |

|---|---|

| Molecular Formula | C9H17NS2 |

| Molecular Weight | 203.4 g/mol |

| IUPAC Name | 1-isothiocyanato-7-methylsulfanylheptane |

| Standard InChI | InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3 |

| Standard InChI Key | LDIRGNDMTOGVRB-UHFFFAOYSA-N |

| SMILES | CSCCCCCCCN=C=S |

| Canonical SMILES | CSCCCCCCCN=C=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

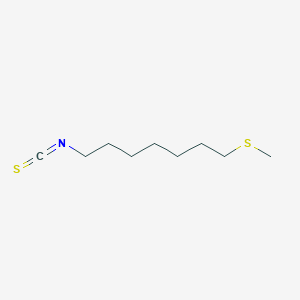

The molecular formula of 1-isothiocyanato-7-(methylthio)heptane is C₉H₁₇NS₂, with a molecular mass of 203.37 g/mol . The compound features a linear heptane backbone substituted with a methylthio (-S-CH₃) group at the seventh carbon and an isothiocyanate (-N=C=S) group at the first carbon (Figure 1). Its SMILES notation (C(CCCN=C=S)CCCSC) and InChIKey (LDIRGNDMTOGVRB-UHFFFAOYSA-N) provide precise structural descriptors for database identification .

Table 1: Physicochemical Properties of 1-Isothiocyanato-7-(Methylthio)Heptane

| Property | Value | Source |

|---|---|---|

| Boiling Point | 117°C at 0.3 Torr | |

| Molecular Formula | C₉H₁₇NS₂ | |

| Canonical SMILES | S=C=NCCCCCCCSC | |

| Synonyms | 7-Methylthioheptyl isothiocyanate, (7-Isothiocyanatoheptyl)(methyl)sulfane |

The compound’s low boiling point under reduced pressure suggests volatility, a trait relevant for extraction and purification processes .

Natural Occurrence and Biosynthetic Context

Presence in Cruciferous Vegetables

1-Isothiocyanato-7-(methylthio)heptane is a secondary metabolite identified in plants of the Brassicaceae family, including broccoli, cabbage, and mustard . These plants biosynthesize isothiocyanates as defense compounds against herbivores and pathogens . The compound’s detection in brassicas positions it as a potential biomarker for dietary intake of these vegetables .

Biotransformation Pathways

Isothiocyanates are typically derived from glucosinolates via enzymatic hydrolysis by myrosinase. While specific pathways for 1-isothiocyanato-7-(methylthio)heptane remain uncharacterized, analogous compounds like sulforaphane undergo similar biotransformation, suggesting shared regulatory mechanisms .

Pharmacological Effects and Mechanisms of Action

Suppression of NF-κB Signaling

In LPS-stimulated macrophages, 1-isothiocyanato-7-(methylthio)heptane (referred to as I7456 in experimental contexts) demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway . Key findings include:

-

Dose-dependent reduction in nitric oxide (NO): At 1–5 μM, I7456 reduced NO production by 50–63% compared to LPS-only controls .

-

Inhibition of IκB phosphorylation: By preventing IκB degradation, I7456 blocks NF-κB nuclear translocation, suppressing downstream pro-inflammatory mediators (e.g., TNF-α, IL-6) .

Modulation of Oxidative Stress

I7456 upregulates heme oxygenase-1 (HO-1), an antioxidant enzyme, via Nrf2 activation. This dual action on NF-κB and Nrf2 pathways underscores its potential in managing chronic inflammatory diseases .

Therapeutic Applications and Future Directions

Drug Development for Inflammatory Disorders

The compound’s NF-κB inhibitory activity positions it as a candidate for treating rheumatoid arthritis, inflammatory bowel disease, and sepsis . Preclinical models suggest synergistic effects with conventional anti-inflammatory agents.

Cosmetic and Dermatological Uses

Despite limited direct studies, the structural similarity to 7-MSI implies potential in skin whitening and anti-aging formulations. Mechanisms may include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume